molecular formula C25H20ClN5O3 B264662 4-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-1-(4,6-dimethylpyrimidin-2-yl)-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one

4-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-1-(4,6-dimethylpyrimidin-2-yl)-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B264662
M. Wt: 473.9 g/mol
InChI Key: XDDGEOHNDUKYEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-1-(4,6-dimethylpyrimidin-2-yl)-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a pyrazolopyridine derivative that has been synthesized using various methods. In

Mechanism of Action

The mechanism of action of 4-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-1-(4,6-dimethylpyrimidin-2-yl)-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one involves the inhibition of specific enzymes and pathways in the body. The compound has been found to inhibit the activity of certain kinases and phosphatases, leading to a decrease in cell proliferation and inflammation. It has also been found to inhibit the replication of certain viruses.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. The compound has been found to induce apoptosis in cancer cells and decrease inflammation in animal models. It has also been found to improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-1-(4,6-dimethylpyrimidin-2-yl)-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one in lab experiments include its potent therapeutic activity and its ability to inhibit specific enzymes and pathways. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

The future directions for research on 4-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-1-(4,6-dimethylpyrimidin-2-yl)-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one include studies on its safety and efficacy in humans. Further research is also needed to determine the optimal dosage and administration of the compound for therapeutic use. Additionally, studies on the compound's potential as a treatment for other diseases and conditions are needed.

Synthesis Methods

The synthesis of 4-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-1-(4,6-dimethylpyrimidin-2-yl)-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one involves the reaction of 4-chloroaniline, 2,4,6-trimethylpyrimidine, 2-hydroxy-1,3-benzodioxole, and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of a catalyst. This reaction results in the formation of the desired compound in good yield.

Scientific Research Applications

The 4-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-1-(4,6-dimethylpyrimidin-2-yl)-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one compound has been extensively studied for its therapeutic potential. It has been found to exhibit antitumor, anti-inflammatory, and antiviral activities. The compound has also been studied for its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.

Properties

Molecular Formula

C25H20ClN5O3

Molecular Weight

473.9 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-1-(4,6-dimethylpyrimidin-2-yl)-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C25H20ClN5O3/c1-13-9-14(2)28-25(27-13)31-24-22(23(30-31)15-3-6-17(26)7-4-15)18(11-21(32)29-24)16-5-8-19-20(10-16)34-12-33-19/h3-10,18,30H,11-12H2,1-2H3

InChI Key

XDDGEOHNDUKYEY-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)N2C3=NC(=O)CC(C3=C(N2)C4=CC=C(C=C4)Cl)C5=CC6=C(C=C5)OCO6)C

SMILES

CC1=CC(=NC(=N1)N2C3=NC(=O)CC(C3=C(N2)C4=CC=C(C=C4)Cl)C5=CC6=C(C=C5)OCO6)C

Canonical SMILES

CC1=CC(=NC(=N1)N2C3=NC(=O)CC(C3=C(N2)C4=CC=C(C=C4)Cl)C5=CC6=C(C=C5)OCO6)C

Origin of Product

United States

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